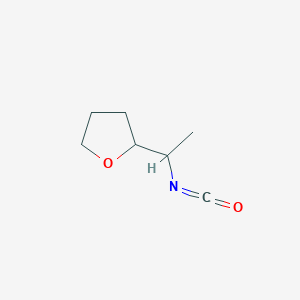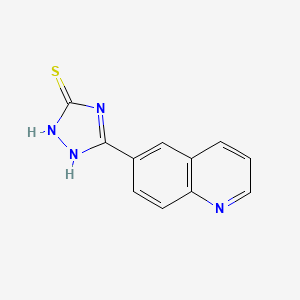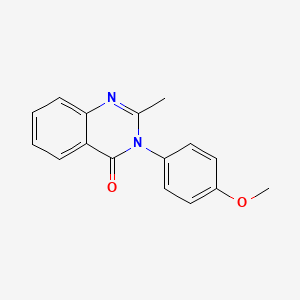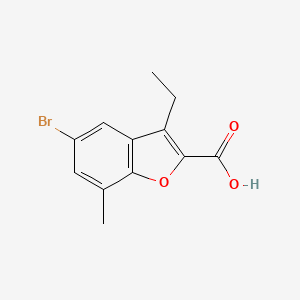
2-(1-isocyanatoethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-isocyanatoethyl)oxolane is a chemical compound with the molecular formula C7H11NO2 It is a member of the oxolane family, which are heterocyclic compounds containing an oxygen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isocyanatoethyl)oxolane typically involves the reaction of oxetanes with isocyanates. One common method is the catalytic ring-opening of oxetanes in the presence of a suitable catalyst such as indium triflate (In(OTf)3). This reaction proceeds smoothly under mild conditions to form the desired oxolane derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of blocked isocyanates. These are isocyanates that have been temporarily deactivated to prevent premature reactions. The blocking groups are removed under specific conditions to release the active isocyanate, which then reacts with oxetanes to form the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-isocyanatoethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in thiol-isocyanate “click” reactions to form thiourethanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common reagents that react with the isocyanate group.
Catalysts: Catalysts such as indium triflate (In(OTf)3) are used to facilitate the ring-opening of oxetanes.
Major Products
Ureas and Urethanes: Formed from the reaction with amines and alcohols.
Thiourethanes: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(1-isocyanatoethyl)oxolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-isocyanatoethyl)oxolane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, urethanes, and thiourethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxolane: A similar compound used as a sustainable solvent for the extraction of natural products.
2-Oxazolines: Compounds that can be synthesized from oxetanes and have broad applications in organic synthesis.
Uniqueness
2-(1-isocyanatoethyl)oxolane is unique due to its isocyanate group, which provides a high degree of reactivity and versatility in chemical reactions. This makes it valuable for the synthesis of a wide range of compounds and materials.
Eigenschaften
IUPAC Name |
2-(1-isocyanatoethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(8-5-9)7-3-2-4-10-7/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNYNXMMOYCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)






![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)


![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
